molecular formula C22H22N4O5S2 B2787416 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 922989-73-9

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Katalognummer B2787416
CAS-Nummer: 922989-73-9
Molekulargewicht: 486.56
InChI-Schlüssel: OSXZJLKDYBBKNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. The BET family of proteins plays an important role in the development and progression of cancer, making them an attractive target for the development of new cancer therapies.

Wirkmechanismus

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide works by binding to the BET proteins and preventing them from interacting with chromatin, which is the material that makes up chromosomes. This prevents the BET proteins from regulating the expression of genes that are involved in the development and progression of cancer. By inhibiting the BET proteins, this compound is able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. This compound has also been shown to suppress the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide in lab experiments include its potency and selectivity for the BET proteins, its ability to enhance the activity of other cancer therapies, and its ability to inhibit the growth of a wide range of cancer cell lines. The limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are a number of future directions for the research and development of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide. One direction is to explore its potential as a combination therapy with other cancer therapies, such as immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and safety in clinical settings.

Synthesemethoden

The synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and the reactions are performed using standard chemical techniques. The final product is purified using chromatography and characterized using spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and to suppress tumor growth in vivo. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-25(17-6-2-3-7-17)33(30,31)19-11-9-15(10-12-19)21(27)24-22-23-20(14-32-22)16-5-4-8-18(13-16)26(28)29/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZJLKDYBBKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.